1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes chlorinated benzyl and phenyl groups, as well as methoxy groups attached to the quinazoline core
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 3-chlorophenylamine, and 6,7-dimethoxyquinazoline.
Reaction Steps:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.
Substitution: The chlorinated benzyl and phenyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Scientific Research Applications
1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has diverse applications in scientific research, including:
Biology: It serves as a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:
1-(2-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups, resulting in different chemical properties and biological activities.
3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Lacks the 2-chlorobenzyl group, leading to variations in reactivity and applications.
1-(2-chlorobenzyl)-3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups, affecting its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18Cl2N2O4 |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazoline-2,4-dione |
InChI |
InChI=1S/C23H18Cl2N2O4/c1-30-20-11-17-19(12-21(20)31-2)26(13-14-6-3-4-9-18(14)25)23(29)27(22(17)28)16-8-5-7-15(24)10-16/h3-12H,13H2,1-2H3 |
InChI Key |
UPIFZELAYWDRHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)C4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
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